2-(4-ethylphenyl)pentan-2-ol
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Overview
Description
2-(4-ethylphenyl)pentan-2-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol with a phenyl group substituted at the second carbon of the pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)pentan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with pentan-2-one in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 4-ethylbenzyl chloride, pentan-2-one, magnesium
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Another method involves the reduction of 2-(4-ethylphenyl)-2-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions for this method include:
Reagents: 2-(4-ethylphenyl)-2-pentanone, sodium borohydride or lithium aluminum hydride
Solvent: Anhydrous ethanol or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-ethylphenyl)-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the ketone derivative back to the alcohol can be achieved using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran
Substitution: Thionyl chloride in dichloromethane, p-toluenesulfonyl chloride in pyridine
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)-2-pentanone
Reduction: this compound (from the ketone)
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-(4-ethylphenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)pentan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-pentanol: Lacks the ethyl group on the phenyl ring, resulting in different steric and electronic properties.
2-(4-Methylphenyl)-2-pentanol: Contains a methyl group instead of an ethyl group, affecting its reactivity and interactions.
2-(4-Isopropylphenyl)-2-pentanol: Has an isopropyl group, leading to increased steric hindrance and altered chemical behavior.
Uniqueness
2-(4-ethylphenyl)pentan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which influences its steric and electronic properties. This structural feature can affect its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-ethylphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-10-13(3,14)12-8-6-11(5-2)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMZFAZBJKXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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